N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to a TP derivative in phosphorus oxychloride .Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Scientific Research Applications
- Heat-Resistant Explosives : Researchers have explored novel fused-ring energetic compounds, including 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) . These compounds exhibit excellent thermal stability (TD(4) = 325 °C and TD(5) = 291 °C) and superior detonation performance compared to traditional explosives like TATB and hexanitrostilbene (HNS) . Their aza-fused structure contributes to higher positive heats of formation, making them promising candidates for heat-resistant explosives.
- Microwave-Assisted Synthesis : The compound’s pyrazolo[1,5-a]pyrimidine scaffold can serve as a building block for heterocyclic synthesis. Researchers have developed efficient methods for synthesizing pyrazole-fused heterocycles using palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .
- Pyridazinones : The pyrazolo[1,5-a]pyrimidine moiety is structurally related to pyridazinones. These compounds have pharmacological relevance and are synthesized via cycloaddition reactions with pyridine N-imines. They exhibit potential as bioactive molecules .
Energetic Materials and Explosives
Heterocyclic Synthesis
Pharmacological Applications
Mechanism of Action
properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-4-2-5-14(8-13)9-16(23)18-7-3-6-15-10-19-17-20-12-21-22(17)11-15/h2,4-5,8,10-12H,3,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAIKOZBEKJAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide |
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